molecular formula C24H24N2O2S B11512026 2-{[2-(1,2-dihydroacenaphthylen-5-ylamino)-2-oxoethyl]sulfanyl}-N-(2-phenylethyl)acetamide

2-{[2-(1,2-dihydroacenaphthylen-5-ylamino)-2-oxoethyl]sulfanyl}-N-(2-phenylethyl)acetamide

Cat. No.: B11512026
M. Wt: 404.5 g/mol
InChI Key: CVFYXPCLJHMKNW-UHFFFAOYSA-N
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Description

2-{[2-(1,2-dihydroacenaphthylen-5-ylamino)-2-oxoethyl]sulfanyl}-N-(2-phenylethyl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an acenaphthylene moiety, a sulfanyl group, and an acetamide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(1,2-dihydroacenaphthylen-5-ylamino)-2-oxoethyl]sulfanyl}-N-(2-phenylethyl)acetamide typically involves multiple steps, starting with the preparation of 1,2-dihydroacenaphthylen-5-amine. This intermediate can be synthesized through the reduction of acenaphthenequinone using a suitable reducing agent such as sodium borohydride .

The next step involves the reaction of 1,2-dihydroacenaphthylen-5-amine with 2-bromoacetyl chloride to form the corresponding amide. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrogen chloride generated during the reaction .

Finally, the amide is reacted with 2-phenylethylamine in the presence of a sulfanylating agent such as thiourea to yield the desired compound .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(1,2-dihydroacenaphthylen-5-ylamino)-2-oxoethyl]sulfanyl}-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, aryl halides, nucleophiles

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-{[2-(1,2-dihydroacenaphthylen-5-ylamino)-2-oxoethyl]sulfanyl}-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may interact with cellular receptors and signaling pathways, modulating various biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[2-(1,2-dihydroacenaphthylen-5-ylamino)-2-oxoethyl]sulfanyl}-N-(2-phenylethyl)acetamide is unique due to its combination of structural features, including the acenaphthylene moiety, sulfanyl group, and phenylethyl acetamide linkage. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C24H24N2O2S

Molecular Weight

404.5 g/mol

IUPAC Name

2-[2-(1,2-dihydroacenaphthylen-5-ylamino)-2-oxoethyl]sulfanyl-N-(2-phenylethyl)acetamide

InChI

InChI=1S/C24H24N2O2S/c27-22(25-14-13-17-5-2-1-3-6-17)15-29-16-23(28)26-21-12-11-19-10-9-18-7-4-8-20(21)24(18)19/h1-8,11-12H,9-10,13-16H2,(H,25,27)(H,26,28)

InChI Key

CVFYXPCLJHMKNW-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)CSCC(=O)NCCC4=CC=CC=C4

Origin of Product

United States

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